1,4-Bis[(E)-2-phenylethenyl]benzene
Overview
Description
1,4-Bis[(E)-2-phenylethenyl]benzene is a chemical compound that has been studied for its photophysical properties, liquid crystalline behavior, and potential applications in molecular electronics and as monomers for polymers. The compound is characterized by a central benzene ring substituted at the 1 and 4 positions with phenylethynyl groups. This structure has been the subject of various research studies due to its interesting properties and potential applications.
Synthesis Analysis
The synthesis of derivatives of 1,4-bis(phenylethynyl)benzene has been reported in several studies. For instance, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit have been synthesized and characterized, showing that they are fluorescent in solution . Additionally, a series of monomers based on linear 1,4-phenylethynyl subunits has been synthesized, with modifications to the central phenylene ring and the conjugated system affecting solubility and optical properties .
Molecular Structure Analysis
The molecular structure of 1,4-bis(phenylethynyl)benzene derivatives has been analyzed using various techniques. X-ray diffraction studies have provided insights into the crystalline structure of these compounds. For example, the crystal structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined, revealing a quasi-planar structure with significant torsion angles between the pyridine and phenyl rings . Another study reported the non-planar structure of a 1,4-bis(phenylethynyl)benzene derivative with methoxy groups, which forms a zigzag molecular network in the crystal .
Chemical Reactions Analysis
The chemical reactivity of 1,4-bis(phenylethynyl)benzene derivatives has been explored in the context of their potential use in synthesizing polymers and other materials. For example, the cycloaddition of 1,3-dipolar reagents to a Michael acceptor based on 1,4-bis(phenylethynyl)benzene has been used to prepare a variety of bis(arylmethanesulfonylpyrroles and pyrazoles) with antioxidant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis(phenylethynyl)benzene derivatives have been extensively studied. Photophysical measurements indicate that these compounds undergo emission from the lowest vibrational level of the first excited singlet state without evidence of aggregation in solution . The introduction of alkoxy substituents has been shown to affect the phase behavior of these compounds, with longer substituents stabilizing smectic phases and shorter ones promoting nematic phases . The torsional motions of these compounds have also been studied using spectroscopy, providing estimates of the ground-state barrier to rotation .
Scientific Research Applications
Antioxidant Activity
1,4-Bis[(E)-2-phenylethenyl]benzene has been explored for its potential antioxidant properties. A study by Lavanya et al. (2015) demonstrated that this compound exhibited significant antioxidant activity, making it a potent antioxidant agent (Lavanya et al., 2015).
Photophysical Properties
Levitus et al. (2001) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene. Their research focused on the effects of phenyl group rotation and chromophore aggregation, contributing valuable insights into the planarization and aggregation phenomena in poly(phenyleneethynylene)s (Levitus et al., 2001).
Structural Characterization
Percino et al. (2014) conducted a detailed study on the structural characterization of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene, a related compound. They used X-ray diffraction and theoretical calculations to understand its structure, providing a foundation for further exploration of similar compounds (Percino et al., 2014).
Electropolymerization
Larmat et al. (1996) explored the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, demonstrating its potential in the formation of conducting polymers. This research opens up possibilities for its application in electronic materials (Larmat et al., 1996).
Electroluminescence
Sun et al. (2003) synthesized novel copolymers containing 1,4-bis(phenylethenyl)benzene, demonstrating their electroluminescent properties. This finding is crucial for the development of light-emitting devices (Sun et al., 2003).
Antimicrobial Activity
Lavanya et al. (2014) synthesized compounds related to 1,4-bis[(E)-2-phenylethenyl]benzene and evaluated their antimicrobial activity. One compound in particular showed pronounced antimicrobial properties (Lavanya et al., 2014).
Electronic Spectra Analysis
Zhen et al. (1993) analyzed the Ultra-Violet absorption spectra and fluoresence emission of 1,4-bis (substituted phenylethynyl) benzene, contributing to the understanding of the compound's photophysical behavior (Zhen et al., 1993).
Corrosion Inhibition
Singh and Quraishi (2016) investigated the corrosion inhibiting properties of compounds structurally similar to 1,4-bis[(E)-2-phenylethenyl]benzene, revealing their potential in protecting mild steel against corrosion (Singh & Quraishi, 2016).
Future Directions
“1,4-Bis[(E)-2-phenylethenyl]benzene” and its derivatives have been used in the synthesis of 1,2,3-triphospholide anions, conjugated microporous polymers , and blue phase liquid crystal compositions . These applications suggest potential future directions in the fields of materials science and liquid crystal technology.
properties
IUPAC Name |
1,4-bis[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(E)-2-phenylethenyl]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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